molecular formula C10H12N4O2S B5540420 N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea

N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea

Cat. No. B5540420
M. Wt: 252.30 g/mol
InChI Key: TZCHGGGYEVLZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for thieno[2,3-d]pyrimidin-urea derivatives often involve multistep reactions starting from simpler thiophene derivatives. For instance, compounds similar to N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea can be synthesized through condensation, cyclization, and substitution reactions starting from basic thiophene carboxylates and urea or thiourea derivatives. These processes typically involve reactions under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the correct structural formation and high yields (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-urea derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal the geometric bond lengths, bond angles, and overall conformation of the molecules. The structural analysis aids in understanding the electronic properties, such as the distribution of electrons within the molecule, by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (Saracoglu et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-urea compounds participate in various chemical reactions, including cyclization and N-alkylation, reflecting their reactive nature. The structural framework allows for selective functionalization at different positions, which is crucial for modifying the compound's biological activity and solubility. The chemical properties of these compounds are significantly influenced by their molecular structure, particularly the electronic characteristics like HOMO-LUMO gap and electrostatic potential surfaces (Yule & Fishwick, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of thieno[2,3-d]pyrimidin-urea derivatives, are closely linked to their molecular configuration. These properties are essential for understanding the compound's behavior in different environments and for formulating it for various applications. The crystalline structure can provide insights into the compound's stability and reactivity (Sun et al., 2022).

Scientific Research Applications

Antiproliferative Activity and Molecular Docking Study

The synthesis and characterization of related compounds have been studied for their antiproliferative activity against different cancer cell lines. For example, compounds synthesized from similar processes have shown promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines through molecular docking studies that suggest potential inhibitory activities against specific targets (Huang et al., 2020).

Potent and Selective Inhibitors

Another research direction involves the development of potent and selective inhibitors for specific receptors or enzymes. A novel series of compounds, including N-aryl-N'-pyrimidin-4-yl ureas, have been optimized to afford potent inhibitors for the fibroblast growth factor receptor tyrosine kinases, demonstrating significant antitumor activity in specific cancer models (Guagnano et al., 2011).

Synthesis and Chemical Structure Analysis

Research on the synthesis of oligomeric and macrocyclic ureas based on similar structural frameworks has explored the conversion processes and structural analysis through methods like density functional theory (DFT) and X-ray diffraction. These studies contribute to understanding the chemical properties and potential applications of these compounds in materials science and supramolecular chemistry (Gube et al., 2012).

Urea Derivatives in Plant Biology

Urea derivatives, including compounds with similar structures, have been identified for their cytokinin-like activity, which can regulate cell division and differentiation in plants. These synthetic compounds often exhibit activities that exceed those of natural adenine compounds, with specific urea derivatives enhancing adventitious root formation. This research highlights the potential agricultural applications of these compounds in enhancing plant growth and productivity (Ricci & Bertoletti, 2009).

Receptor for Urea Recognition

In the field of chemical sensing, 2,6-bis(2-benzimidazolyl)pyridine has been used as a neutral receptor for urea recognition, forming highly stable supramolecular complexes. This research demonstrates the compound's utility in designing receptors for chemical and biological recognition, suggesting its potential in developing sensors and diagnostic tools (Chetia & Iyer, 2006).

properties

IUPAC Name

(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-5(2)17-8-7(4)9(15)14(6(3)12-8)13-10(11)16/h1-3H3,(H3,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCHGGGYEVLZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea

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